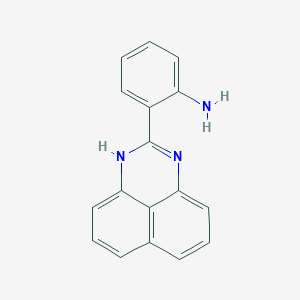
2-(1H-Perimidin-2-YL)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Perimidin-2-YL)aniline is a compound that belongs to the class of perimidine derivatives. Perimidines are nitrogen-containing heterocycles that have gained significant interest due to their diverse biological activities and chemical applications. The structure of this compound consists of a perimidine ring fused to an aniline moiety, making it a fascinating compound for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for preparing perimidine derivatives, including 2-(1H-Perimidin-2-YL)aniline, involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is favored due to its efficiency and the high yields it produces. The reaction typically requires specific reagents and controlled conditions to ensure the successful formation of the perimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and minimize costs. The use of microwave irradiation can be scaled up with appropriate equipment, and the reaction conditions can be fine-tuned to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Perimidin-2-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the aniline moiety can undergo halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration requires nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Applications De Recherche Scientifique
2-(1H-Perimidin-2-YL)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1H-Perimidin-2-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Perimidine-2-thiol derivatives
- 2-substituted-1H-perimidin-1-yl)ethane-1,2-dione derivatives
Uniqueness
2-(1H-Perimidin-2-YL)aniline stands out due to its unique combination of a perimidine ring and an aniline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to other perimidine derivatives .
Propriétés
Numéro CAS |
137447-15-5 |
|---|---|
Formule moléculaire |
C17H13N3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
2-(1H-perimidin-2-yl)aniline |
InChI |
InChI=1S/C17H13N3/c18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(20-17)16(11)14/h1-10H,18H2,(H,19,20) |
Clé InChI |
KHJVWCPVADEKOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















